molecular formula C10H10N2O4S B15066263 3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid

3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid

Cat. No.: B15066263
M. Wt: 254.26 g/mol
InChI Key: CLAHCXUXIJHRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring, substituted at position 1 with a methyl group and at position 3 with a propanoic acid side chain. This structure confers unique physicochemical properties, though its specific biological activities remain underexplored in the provided evidence.

Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

3-(1-methyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)propanoic acid

InChI

InChI=1S/C10H10N2O4S/c1-11-6-3-5-17-8(6)9(15)12(10(11)16)4-2-7(13)14/h3,5H,2,4H2,1H3,(H,13,14)

InChI Key

CLAHCXUXIJHRQE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC(=O)O)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid typically involves the construction of the thieno[3,2-d]pyrimidine core followed by functionalization to introduce the propanoic acid moiety. One common method involves the condensation of appropriate thieno and pyrimidine precursors under acidic or basic conditions, followed by oxidation and methylation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly through the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit the activity of these targets, leading to therapeutic effects. For example, the compound may inhibit enzymes involved in cancer cell proliferation, thereby suppressing tumor growth .

Comparison with Similar Compounds

Triazolopyrimidine Derivatives

Example Compound: 2-(6-cyano-2-(2-hydroxyphenyl)-7-imino-5-(methylthio)-1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)propanoic acid ()

  • Core Structure : Triazolo[1,5-a]pyrimidine (a triazole fused with pyrimidine).
  • Key Substituents: Cyano, methylthio, hydroxyphenyl, and propanoic acid groups.
  • Activity : Demonstrates antimicrobial properties, though the exact mechanism is unspecified.
  • The methylthio and cyano groups in the analog may improve lipophilicity and target binding compared to the target compound’s simpler methyl substitution .

Benzothieno[3,2-d]pyrimidinone Derivatives ()

Example Compounds : Derivatives 1, 2, 4, 8, 9, and 10 (e.g., methanesulfonamide-substituted analogs).

  • Core Structure: Benzothieno[3,2-d]pyrimidinone (a benzene-fused thienopyrimidine).
  • Key Substituents : Methanesulfonamide and diverse thioether groups (e.g., cyclohexylthio, difluorophenylthio).
  • Activity: Anti-inflammatory via inhibition of COX-2, iNOS, and ICAM-1, reducing PGE2 and IL-8 production.
  • Comparison: The benzene ring in benzothienopyrimidinones increases aromatic surface area, likely enhancing affinity for inflammatory enzyme pockets. The target compound lacks a sulfonamide group, which is critical for COX-2 inhibition in these analogs, suggesting divergent therapeutic pathways .

Thieno[2,3-d]pyrimidine-Based Inhibitors (Evidences 3–4)

Example Compound: Firsocostat (2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid).

  • Core Structure: Thieno[2,3-d]pyrimidine (isomeric to the target compound’s [3,2-d] core).
  • Key Substituents: Oxazol-2-yl, methylpropanoic acid, and a complex chiral side chain.
  • Activity: Potent acetyl-CoA carboxylase (ACC) inhibitor for treating nonalcoholic steatohepatitis (NASH).
  • Comparison: The [2,3-d] isomer in firsocostat alters the spatial arrangement of the core, enabling ACC binding. The methylpropanoic acid group (vs. propanoic acid in the target) may enhance metabolic stability. The target compound’s lack of an oxazolyl group and simplified side chain suggests distinct target selectivity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Target/Mechanism References
Target Compound Thieno[3,2-d]pyrimidine 1-Methyl, propanoic acid Undetermined Unknown -
Triazolopyrimidine (10a–d) Triazolo[1,5-a]pyrimidine Cyano, methylthio, hydroxyphenyl, propanoic acid Antimicrobial Unspecified
Benzothienopyrimidinone (Derivatives 1–11) Benzothieno[3,2-d]pyrimidinone Methanesulfonamide, thioether groups Anti-inflammatory COX-2, iNOS, ICAM-1 inhibition
Firsocostat Thieno[2,3-d]pyrimidine Oxazol-2-yl, methylpropanoic acid, chiral side chain ACC inhibition Lipogenesis regulation

Research Findings and Implications

  • Structural Insights: The propanoic acid group is a common feature, likely improving solubility and enabling ionic interactions with biological targets. Core isomerism (e.g., [3,2-d] vs. [2,3-d] in thienopyrimidines) significantly impacts target specificity, as seen in firsocostat’s ACC inhibition. Substituent Complexity: Bulkier groups (e.g., methanesulfonamide in benzothienopyrimidinones) correlate with anti-inflammatory activity, whereas simpler substitutions may limit target engagement.
  • Therapeutic Potential: The target compound’s structural simplicity positions it as a scaffold for further derivatization. For instance, introducing sulfonamide or oxazolyl groups could align its activity with known anti-inflammatory or metabolic regulators. The absence of a benzene ring (vs. benzothienopyrimidinones) may reduce off-target interactions, improving safety profiles.
  • Knowledge Gaps: Limited data exist on the target compound’s biological activity.

Biological Activity

3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H12N2O4SC_{13}H_{12}N_2O_4S and a molecular weight of 296.31 g/mol. The structure features a thieno[3,2-d]pyrimidine ring system with two carbonyl groups contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Effects : Studies have shown that derivatives of thienopyrimidine compounds possess significant antibacterial and antifungal properties.
  • Anticancer Activity : There is emerging evidence suggesting that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : This compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a target for obesity and metabolic disorder treatments.

The biological activities of this compound are attributed to several mechanisms:

  • Interaction with Enzymes : The compound's ability to inhibit ACC can disrupt lipid metabolism pathways.
  • Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways leading to cell death.
  • Antimicrobial Mechanism : The thienopyrimidine structure may interfere with bacterial cell wall synthesis or function as a DNA intercalator.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various thienopyrimidine derivatives, it was found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 10-50 µg/mL.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of thienopyrimidine derivatives demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of several cancer cell lines (e.g., MCF-7 and HeLa). Flow cytometry analysis indicated increased apoptosis rates following treatment.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialCell wall synthesis inhibition
AnticancerApoptosis induction
Lipid MetabolismACC inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.